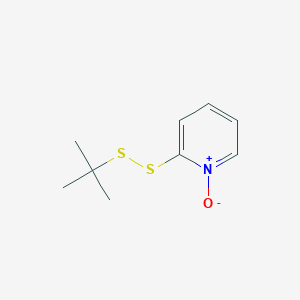
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is a heterocyclic compound featuring a pyridine ring substituted with a tert-butyldisulfanyl group and an oxo group. This compound is part of a broader class of disulfides, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free copper(I) iodide (CuI)-catalyzed conditions . The reaction proceeds through an unusual condensation mechanism, where the 2-mercaptoheterocycle reacts with tert-butanesulfinamide to form the desired disulfide compound . The process is efficient, cost-effective, and practical, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The tert-butyldisulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins and peptides.
Medicine: Investigated for its potential as an antiviral agent and in the development of new therapeutic compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyldisulfanyl)benzothiazole
- 2-(tert-Butyldisulfanyl)benzoxazole
- 2-(tert-Butyldisulfanyl)benzimidazole
Uniqueness
2-(tert-Butyldisulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to other disulfide-containing heterocycles, this compound offers unique reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
24367-48-4 |
|---|---|
Fórmula molecular |
C9H13NOS2 |
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
2-(tert-butyldisulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13-12-8-6-4-5-7-10(8)11/h4-7H,1-3H3 |
Clave InChI |
PRSLWGHCLYRSMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSC1=CC=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




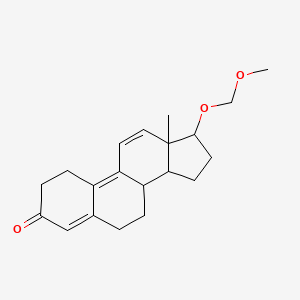




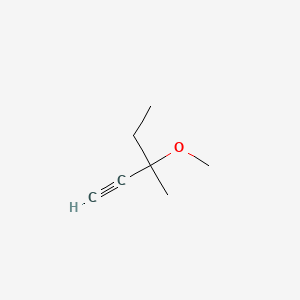

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

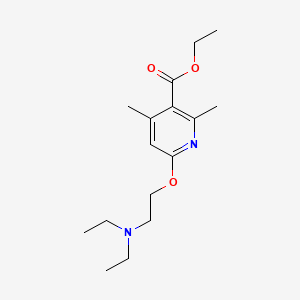
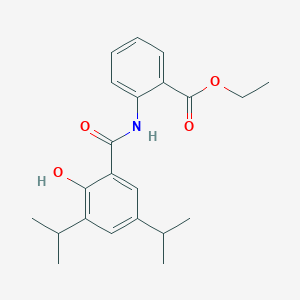
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
